Cas no 1260173-73-6 (3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone)

3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone 化学的及び物理的性質
名前と識別子
-
- 3-oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone
- 3-Oxo-21α-methoxy-24,25,26,27- tetranortirucall-7-ene-23(21)-lactone
- [ "" ]
- 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone
- 1260173-73-6
- DA-70004
- 5-methoxy-4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one
- (4S,5R)-5-methoxy-4-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
-
- インチ: InChI=1S/C27H40O4/c1-24(2)20-8-7-19-18(25(20,3)12-11-21(24)28)10-14-26(4)17(9-13-27(19,26)5)16-15-22(29)31-23(16)30-6/h7,16-18,20,23H,8-15H2,1-6H3/t16-,17-,18-,20-,23+,25+,26-,27+/m0/s1
- InChIKey: XFNPHQKEXAQLKO-WNURWBIPSA-N
- ほほえんだ: CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5OC)C)C)C
計算された属性
- せいみつぶんしりょう: 428.29266g/mol
- ひょうめんでんか: 0
- XLogP3: 5.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 2
- どういたいしつりょう: 428.29266g/mol
- 単一同位体質量: 428.29266g/mol
- 水素結合トポロジー分子極性表面積: 52.6Ų
- 重原子数: 31
- 複雑さ: 842
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 543.2±50.0 °C at 760 mmHg
- フラッシュポイント: 231.2±30.2 °C
- ようかいど: Insuluble (1.8E-3 g/L) (25 ºC),
- じょうきあつ: 0.0±1.5 mmHg at 25°C
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0032284-1mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 1mg |
$300.0 | 2022-04-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O71960-5 mg |
3-oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 5mg |
¥5600.0 | 2021-09-08 | ||
A2B Chem LLC | AE67176-5mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 97.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | T13501-5mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 5mg |
¥ 3940 | 2024-07-24 | ||
TargetMol Chemicals | T13501-5mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 5mg |
¥ 3940 | 2024-07-20 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54486-5mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54486-1mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0032284-5mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 5mg |
$750.0 | 2022-04-28 | ||
MedChemExpress | HY-N4162-1mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 1mg |
¥3000 | 2022-09-01 | ||
MedChemExpress | HY-N4162-5mg |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone |
1260173-73-6 | 5mg |
¥7500 | 2022-09-01 |
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactoneに関する追加情報
Recent Advances in the Study of 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone (CAS: 1260173-73-6)
The compound 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone (CAS: 1260173-73-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This tetranortriterpenoid derivative, derived from the triterpene skeleton, exhibits promising biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological potential.
One of the key breakthroughs in the study of this compound is the elucidation of its interaction with specific cellular targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone selectively inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression. The study utilized molecular docking and in vitro assays to confirm the compound's binding affinity to the IKKβ subunit, thereby suppressing the phosphorylation and degradation of IκBα. These findings suggest its potential as a lead compound for developing novel anti-inflammatory and anti-cancer agents.
In addition to its mechanistic insights, recent advancements in the synthetic chemistry of this compound have been reported. A study in Organic Letters (2024) detailed an efficient and scalable synthetic route for 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone, addressing previous challenges related to low yields and complex purification steps. The new methodology employs a combination of biocatalytic and chemical transformations, achieving a 45% overall yield and high enantiomeric purity. This development is expected to facilitate further pharmacological evaluations and structure-activity relationship (SAR) studies.
Pharmacological evaluations of this compound have also extended to its potential applications in neurodegenerative diseases. A preprint on bioRxiv (2024) highlighted its neuroprotective effects in a murine model of Parkinson's disease. The compound was shown to reduce oxidative stress and mitochondrial dysfunction by modulating the Nrf2/ARE pathway. These findings open new avenues for its use in treating neurodegenerative disorders, although further preclinical and clinical studies are warranted.
Despite these promising developments, challenges remain in the clinical translation of 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic medicinal chemistry optimization. Collaborative efforts between academia and industry are essential to advance this compound into clinical trials and ultimately, therapeutic applications.
In conclusion, the recent research on 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone underscores its potential as a multifaceted therapeutic agent. Continued exploration of its biological activities, coupled with advancements in synthetic methodologies, will be crucial for unlocking its full pharmacological potential. The compound's unique chemical structure and diverse mechanisms of action position it as a promising candidate for future drug development in inflammation, oncology, and neurodegeneration.
1260173-73-6 (3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone) 関連製品
- 57-85-2(Testosterone propionate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 53-36-1(Methylprednisolone Acetate)
- 56-47-3(Deoxy Corticosterone Acetate)
- 51-98-9(norethindrone acetate)
- 50-03-3(Hydrocortisone acetate)
- 58-20-8(Testosterone Cypionate)
- 51-77-4(Gefarnate)
- 62-90-8(Nandrolone phenylpropionate)
